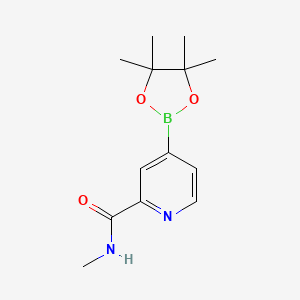

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

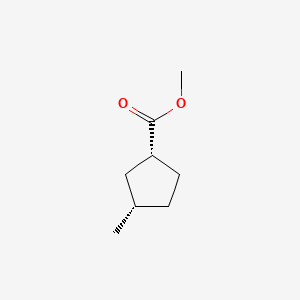

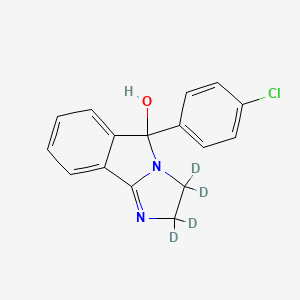

“N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring and the boronic ester group. The presence of the nitrogen atom in the pyridine ring and the boron atom in the boronic ester group would be key features .Chemical Reactions Analysis

As a boronic ester, this compound could potentially be used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .Applications De Recherche Scientifique

Synthesis and Characterization

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide and similar compounds have been extensively studied for their synthesis and structural characterization. Huang et al. (2021) synthesized boric acid ester intermediates, including compounds structurally related to the subject chemical. These compounds were synthesized through a three-step substitution reaction and confirmed using techniques like FTIR, NMR, and mass spectrometry. X-ray diffraction was used for crystallographic and conformational analyses, and the results were further supported by density functional theory (DFT) calculations (Huang et al., 2021).

Molecular Structure Analysis

In another study by Wu et al. (2021), the focus was on understanding the vibrational properties and molecular structures of similar compounds. They used a combination of spectroscopy and DFT calculations for this analysis. The conformation analysis showed that the molecular structures optimized by DFT were consistent with the structures determined by X-ray single crystal diffraction (Wu et al., 2021).

Application in Medicinal Chemistry

The applications in medicinal chemistry were explored by Bethel et al. (2012), who developed an improved synthesis method for 3-(hetero)aryl pyrazolo[1,5-a]pyridines using an optimized synthesis and Suzuki coupling. These compounds are significant in the medical field for their potential therapeutic effects (Bethel et al., 2012).

Exploration of Physicochemical Properties

The study of physicochemical properties of similar compounds was addressed by Moloney (2001). This research was part of a program targeting novel molecules with potential anti-inflammatory properties, where the structural relation to N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide was significant (Moloney, 2001).

Advanced Synthesis Techniques

Advanced synthesis techniques for related compounds were explored by Youssef et al. (2012), who reported on using both conventional and modern microwave techniques for synthesizing isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds with significant biological activities (Youssef et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds are often used in suzuki-miyaura cross-coupling reactions , indicating that this compound might interact with palladium catalysts in these reactions.

Mode of Action

It’s known that similar compounds are used as reagents in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) typically undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond.

Biochemical Pathways

Suzuki-miyaura cross-coupling reactions, in which similar compounds are used, are a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Result of Action

In the context of suzuki-miyaura cross-coupling reactions, the result of this compound’s action would be the formation of a new carbon-carbon bond, enabling the synthesis of complex organic molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-7-16-10(8-9)11(17)15-5/h6-8H,1-5H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVYZHWJBWMPHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678210 |

Source

|

| Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

CAS RN |

1313738-91-8 |

Source

|

| Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)